molecular formula C14H14FNO2 B1309769 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 879074-88-1

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309769
CAS No.: 879074-88-1
M. Wt: 247.26 g/mol
InChI Key: KNFNJDGLCVUSIA-UHFFFAOYSA-N
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Description

Molecular Architecture and Conformational Analysis

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (CAS 879074-88-1) is a diaryl ether derivative with a molecular formula of $$ \text{C}{14}\text{H}{14}\text{FNO}_2 $$ and a molecular weight of 247.27 g/mol. Its structure features two aromatic rings connected by an ethoxy linker:

  • A primary aniline group ($$ \text{NH}_2 $$) at the para position of one benzene ring.
  • A 4-fluorophenoxy group attached via a two-carbon ether chain to the opposing aromatic ring.

The SMILES notation ($$ \text{NC}1=\text{CC}=\text{C}(\text{OCCOC}2=\text{CC}=\text{C}(\text{F})\text{C}=\text{C}2)\text{C}=\text{C}1 $$) highlights the connectivity, with the fluorine atom inducing electron-withdrawing effects that influence charge distribution. Conformational flexibility arises from rotation around the ethoxy linker’s C–O bonds. Computational models suggest a preference for anti-periplanar conformations to minimize steric hindrance between the aromatic rings, though intramolecular hydrogen bonding between the aniline $$ \text{NH}_2 $$ and ether oxygen may stabilize specific rotamers.

Table 1: Key molecular parameters

Property Value/Description Source
Molecular formula $$ \text{C}{14}\text{H}{14}\text{FNO}_2 $$
Molecular weight 247.27 g/mol
Key functional groups Primary aniline, ether, fluorophenyl
Torsional flexibility Ethoxy linker (C–O–C–O dihedral angle ~180°)

Crystallographic Data and Solid-State Arrangement

While experimental crystallographic data for 4-[2-(4-fluorophenoxy)-ethoxy]-phenylamine remains limited, structural analogs provide insights into its potential packing behavior. For example:

  • Diaryl ethers often adopt layered arrangements in the solid state, stabilized by van der Waals interactions and $$\pi$$-$$\pi$$ stacking between aromatic rings.
  • The fluorine atom’s electronegativity may promote C–H···F interactions , as observed in related fluorinated anilines.

Notably, the Cambridge Structural Database (CSD) contains entries for similar compounds (e.g., 4-(4-fluorophenoxy)aniline), which exhibit monoclinic or triclinic crystal systems with $$ Z' = 1-2 $$ molecules per asymmetric unit. These structures often feature intramolecular hydrogen bonds and intermolecular interactions that dictate packing efficiency.

Table 2: Hypothetical crystallographic parameters (based on analogs)

Parameter Predicted Value Source
Crystal system Monoclinic
Space group $$ P2_1/c $$
Unit cell dimensions $$ a = 10.2 \, \text{Å}, b = 7.5 \, \text{Å}, c = 15.3 \, \text{Å} $$
$$\pi$$-$$\pi$$ stacking 3.6–3.8 Å interplanar distance

Electronic Structure and Orbital Interactions

The electronic properties of 4-[2-(4-fluorophenoxy)-ethoxy]-phenylamine are governed by:

  • Resonance effects : The aniline group donates electron density via conjugation, while the fluorophenyl moiety withdraws electrons, creating a polarized system.
  • Orbital interactions : The highest occupied molecular orbital (HOMO) localizes on the aniline ring, whereas the lowest unoccupied molecular orbital (LUMO) resides on the fluorophenyl group, as shown in density functional theory (DFT) studies of related compounds.

The ethoxy linker acts as an insulating spacer, limiting direct conjugation between the aromatic systems. However, hyperconjugative interactions through the C–O bonds may modestly influence charge transfer. Fluorine’s inductive effect further stabilizes the LUMO, enhancing electrophilicity at the fluorophenyl ring.

Table 3: Theoretical electronic parameters

Property Value/Description Source
HOMO energy -6.2 eV (aniline-centered)
LUMO energy -1.8 eV (fluorophenyl-centered)
Band gap 4.4 eV
Dipole moment ~3.5 D (directed toward fluorophenyl)

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFNJDGLCVUSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Nitrobenzene Derivatives

A classical route to phenylamine derivatives involves nitration of benzene or substituted benzenes followed by reduction of the nitro group to an amine:

  • Nitration: Benzene or substituted benzene is treated with a mixture of concentrated nitric and sulfuric acids at controlled temperatures (~50°C) to yield nitrobenzene derivatives selectively.
  • Reduction: Nitrobenzene is reduced to phenylamine using tin and hydrochloric acid under reflux, forming phenylammonium ions, which are then neutralized with sodium hydroxide to liberate the free amine.

This method can be adapted to substituted benzene rings bearing fluoro or phenoxy substituents, provided the reaction conditions are carefully controlled to avoid side reactions.

Synthesis of the 4-Fluoro-Phenoxy-Ethoxy Side Chain

Aromatic Nucleophilic Substitution and Ether Formation

The fluoro-phenoxy-ethoxy fragment is typically synthesized by:

  • Reacting 4-fluorophenol with ethylene glycol derivatives or haloalkoxy intermediates under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
  • The reaction proceeds via nucleophilic aromatic substitution where the phenol oxygen attacks the electrophilic alkyl halide, forming the ether linkage.

For example, 4-fluorophenol reacts with a bromoethoxy intermediate to yield 4-(2-fluoro-phenoxy)-ethoxy derivatives with high yields (up to 95%).

Fluorination Techniques

Selective fluorination of aromatic or aliphatic hydroxyl groups can be achieved using reagents such as:

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
  • DAST (N,N-diethylaminosulfur trifluoride)

These reagents convert hydroxyl groups to fluorides under mild conditions, preserving sensitive functional groups.

Coupling of Phenylamine with Fluoro-Phenoxy-Ethoxy Fragment

Etherification via Nucleophilic Substitution

The coupling of the phenylamine moiety with the fluoro-phenoxy-ethoxy fragment is often achieved by:

  • Reacting the amine-substituted phenol or aniline derivative with the fluoro-phenoxy-ethoxy intermediate under basic conditions.
  • Potassium carbonate or other bases facilitate the nucleophilic attack of the phenolic oxygen on the alkyl halide or activated ether intermediate.

Amide Bond Formation (Alternative Route)

In some synthetic schemes, the amine is introduced via amide bond formation using coupling agents such as:

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
  • 1-Hydroxybenzotriazole (HOBt)

This method is useful when the amine is introduced as part of an amide linkage, followed by reduction to the amine if necessary.

Reduction and Final Functional Group Transformations

  • Nitro groups are reduced to amines using catalytic hydrogenation or chemical reductants (e.g., tin/HCl, iron/HCl).
  • Fluorinated intermediates are stable under these conditions if carefully controlled.
  • Purification involves extraction, chromatography, and sometimes steam distillation to isolate the pure amine compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitration of benzene derivative HNO3/H2SO4, <50°C ~90 Controlled to avoid poly-nitration
2 Reduction of nitro to amine Sn/HCl reflux, then NaOH neutralization 80-90 Produces phenylamine core
3 Ether formation 4-Fluorophenol + bromoethoxy intermediate, K2CO3, NMP, 80°C 90-95 Nucleophilic aromatic substitution
4 Fluorination of hydroxyl DAST or Deoxo-Fluor®, CHCl3 70-85 Converts hydroxyl to fluorine
5 Coupling (etherification) Phenylamine derivative + fluoro-phenoxy-ethoxy, K2CO3, DMF 85-95 Forms final ether-linked compound
6 Purification Extraction, chromatography, distillation - Ensures high purity of final product

Research Findings and Optimization Notes

  • The use of polar aprotic solvents (DMF, NMP) and potassium carbonate base is critical for high-yield ether formation.
  • Fluorination reagents like DAST provide selective fluorination without degrading sensitive amine groups.
  • Reduction of nitro groups must be carefully controlled to avoid over-reduction or side reactions; tin/HCl remains a reliable method.
  • Microwave irradiation has been reported to accelerate mesylate to fluoride conversions, improving efficiency.
  • Purification steps are essential due to the complexity of tin by-products and side reactions during reduction.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding aniline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural features allow it to interact with various biological targets, potentially influencing key biological pathways. Preliminary studies indicate that this compound may exhibit binding affinity towards certain enzymes or receptors, which could lead to therapeutic applications in treating diseases such as cancer or metabolic disorders.

2. Structure-Activity Relationship Studies:
The compound has been utilized in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure can affect its biological activity. By comparing it with structurally similar compounds, researchers can identify which functional groups enhance or diminish its efficacy, thereby guiding the design of more potent drugs.

Agricultural Chemistry Applications

1. Herbicidal Ionic Liquids:
One of the notable applications of this compound is in the development of herbicidal ionic liquids. These ionic liquids are synthesized by modifying the phenoxyethylammonium group within the compound, resulting in variations that exhibit different physicochemical properties such as solubility and thermal stability. These properties are critical for their effectiveness as herbicides.

2. Environmental Impact:
The use of ionic liquids derived from this compound in agricultural settings may offer environmentally friendly alternatives to traditional herbicides. Their unique properties can lead to reduced toxicity and improved biodegradability, making them safer for application in crop protection.

Case Studies and Research Findings

Research surrounding this compound continues to evolve, with various studies exploring its potential applications:

  • Binding Affinity Studies: Initial investigations into the binding interactions between this compound and various biological targets have shown promising results, suggesting potential therapeutic uses that warrant further exploration.
  • Ionic Liquid Synthesis: Case studies on the synthesis of herbicidal ionic liquids have demonstrated that modifications to the alkyl chain length and substitution patterns significantly affect the performance of these compounds as herbicides, enhancing their utility in agricultural applications.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets. The phenylamine group can interact with enzymes or receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine with five analogs from the evidence, focusing on substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes Safety Profile
This compound* C₁₄H₁₃FNO₂ -OCH₂CH₂O- linker, 4-F on benzene ~252.26 Hypothesized: Drug intermediates, OLEDs Likely irritant (Xi)†
4-[2-(Morpholin-4-yl)ethoxy]phenylamine C₁₂H₁₈N₂O₂ Morpholine substituent 222.29 Pharmaceutical intermediates IRRITANT
2-(4-Fluorophenoxy)ethylamine C₈H₁₀FNO Shorter ethoxy chain (no aniline group) 155.17 Chemical synthesis building block Corrosive (HCl salt)
4-(Trifluoromethoxy)phenethylamine C₉H₁₀F₃NO -OCH₂CF₃ substituent 215.18 Neuropharmacology research Limited data
2-[4-(Difluoromethoxy)phenyl]ethylamine C₉H₁₁F₂NO -OCHF₂ substituent 187.19 Potential CNS drug candidate Not classified
4-[2-(2-Methoxyethoxy)ethoxy]phenylamine C₁₁H₁₇NO₃ Extended ethoxy chain with methoxy groups 227.26 Electron donor in solar cells Non-hazardous

*Hypothetical structure inferred from analogs; †Assumed based on similar amines .

Key Structural and Functional Differences

a) Substituent Effects on Reactivity and Solubility
  • Electron-withdrawing groups (e.g., -F in the target compound) enhance electrophilic substitution resistance but reduce solubility in polar solvents .
  • Oxygen-rich chains (e.g., methoxy-ethoxy in ) improve water compatibility, critical for applications in aqueous solar cells.
b) Pharmacological Relevance
  • 4-(Trifluoromethoxy)phenethylamine : The trifluoromethoxy group increases metabolic stability compared to the fluoro analog, making it valuable in neuroactive drug design.
  • Morpholine derivatives : The morpholine ring enhances bioavailability and membrane permeability, common in CNS-targeting drugs.

Biological Activity

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. The presence of a fluorine atom in its structure enhances its lipophilicity and binding affinity, which may contribute to its interactions with biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

  • Chemical Formula : C₁₄H₁₄FNO₂
  • CAS Number : 879074-88-1
  • Molecular Weight : 251.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The phenylamine group can modulate enzyme activity, while the fluorine atom enhances binding affinity to biological targets, potentially leading to significant pharmacological effects .

Biological Activity Overview

Research has indicated various biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit inhibitory effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Related compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerSimilar phenylamine derivativesIC50 values ranging from 0.1 to 1 μM in various cancer cell lines
Anti-inflammatoryPyrazolyl-UreasInhibition of TNFα production in vivo
Enzyme InhibitionPhenylamine analogsModulation of enzyme activity

Detailed Research Findings

  • Anticancer Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in human colorectal carcinoma (HCT-116) and lung cancer (A549) lines, with IC50 values indicating effective cytotoxicity .
  • Inflammation Models : In animal models, compounds structurally related to this compound exhibited reduced levels of inflammatory markers following administration, suggesting a potential therapeutic role in inflammatory diseases .
  • Mechanistic Insights : Studies utilizing docking simulations indicate that the compound can effectively bind to target proteins involved in cancer progression and inflammation pathways, supporting its role as a potential therapeutic agent .

Comparison with Similar Compounds

The unique presence of the fluorine atom in this compound distinguishes it from similar compounds such as:

  • 4-[2-(4-Chloro-phenoxy)-ethoxy]-phenylamine : Lacks fluorine; potential differences in binding affinity.
  • 4-[2-(4-Methyl-phenoxy)-ethoxy]-phenylamine : Methyl group may alter lipophilicity and biological interactions.

Q & A

Q. What are the established synthesis routes for 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol may include:
  • Step 1 : Etherification of 4-fluoro-phenol with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) to form the phenoxy-ethoxy intermediate.
  • Step 2 : Amination via Buchwald-Hartwig coupling or nitro reduction, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Yields (50–75%) and purity (>95%) depend on catalyst selection (e.g., Pd/C for reduction) and solvent systems. Impurities often arise from incomplete substitution; HPLC-MS is recommended for tracking byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for fluorophenyl groups) and ethoxy linker protons (δ 3.5–4.2 ppm). Coupling patterns distinguish ortho/meta/para fluorine substitution.
  • FT-IR : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and amine (N-H stretch at ~3400 cm⁻¹).
  • LC-MS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for validation .

Q. What solvent systems and chromatographic conditions are recommended for purifying this compound?

  • Methodological Answer :
  • Normal-phase chromatography : Use silica gel with hexane:ethyl acetate (3:1 to 1:1) for intermediate polarity.
  • Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient (60–80% acetonitrile over 20 min) for final purification. Monitor at 254 nm due to aromatic/fluorine UV activity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Store at 40°C/75% RH for 6 months; analyze via HPLC for degradation products (e.g., hydrolysis of ethoxy linkages).
  • Light sensitivity : Expose to UV (254 nm) for 48 hours; monitor color changes and NMR shifts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., ethyl bromoacetate).
  • Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gaps) for reactivity insights.
  • Molecular docking : Use AutoDock Vina to simulate binding to dopamine transporters (homology models based on Methylphenidate targets). Prioritize fluorophenyl interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in reported thermal decomposition profiles of this compound?

  • Methodological Answer :
  • Controlled TGA-DSC : Compare heating rates (5°C/min vs. 10°C/min) to identify kinetic artifacts.
  • Isothermal studies : Hold at 150°C for 1 hour; analyze evolved gases via FT-IR to differentiate oxidative vs. pyrolytic degradation. Cross-validate with independent labs using standardized protocols .

Q. How does the fluorine substituent’s position (para vs. meta) on the phenoxy group influence electronic properties and bioactivity?

  • Methodological Answer :
  • SAR Study : Synthesize analogs with meta-fluoro and ortho-fluoro substituents.
  • Electrochemical Analysis : Cyclic voltammetry (0.1 M TBAPF₆ in DMF) to measure redox potentials. Para-fluoro shows higher electron-withdrawing effects (↑E₁/₂).
  • In vitro assays : Compare dopamine reuptake inhibition (IC₅₀) in HEK293 cells transfected with DAT .

Q. What advanced separation techniques (e.g., membrane technologies) improve scalability of enantiomeric resolution for chiral derivatives?

  • Methodological Answer :
  • Chiral Stationary Phases (CSP) : Use amylose tris(3,5-dimethylphenylcarbamate) for HPLC with heptane/ethanol (90:10).
  • Simulated Moving Bed (SMB) Chromatography : Optimize feed concentration (20 mg/mL) and switching time (8 min) for continuous separation. Validate enantiomeric excess (>99%) via polarimetry .

Q. How can researchers design a mechanistic study to elucidate the compound’s potential neurotoxic metabolites?

  • Methodological Answer :
  • In vitro Metabolism : Incubate with human liver microsomes (HLMs); identify Phase I metabolites (e.g., hydroxylation at ethoxy linker) via UPLC-QTOF-MS.
  • Toxicity Screening : Use SH-SY5Y neuronal cells; measure apoptosis (Annexin V/PI staining) and ROS levels (DCFH-DA assay). Correlate metabolite concentrations (LC-MS/MS) with cytotoxicity .

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